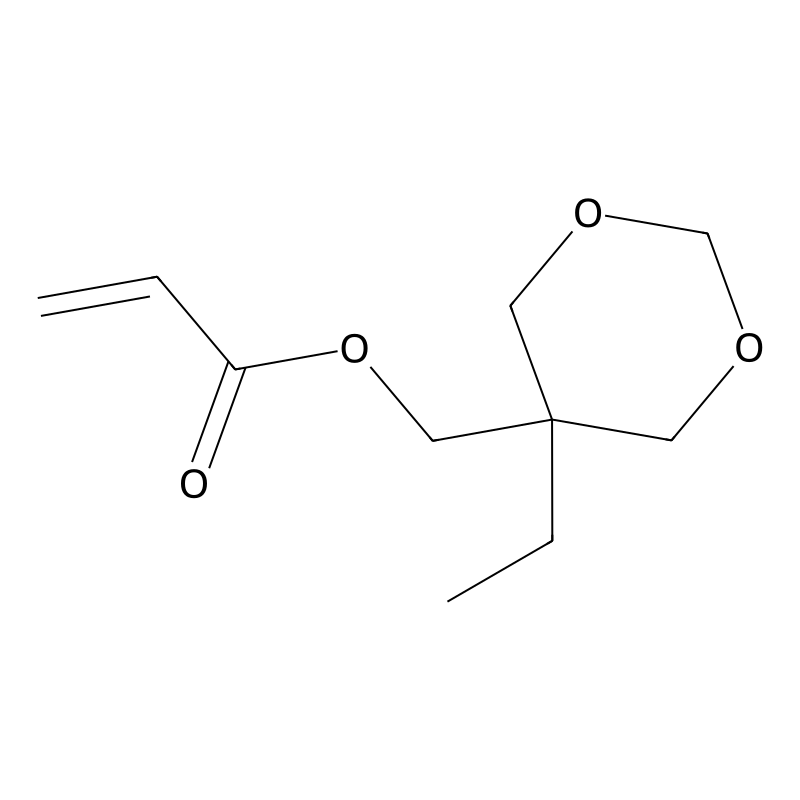

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is an organic compound characterized by the presence of both acrylate and dioxane functional groups. The structure comprises a dioxane ring with an ethyl group at the 5-position and a methyl acrylate moiety attached through a methylene bridge. This compound is notable for its potential applications in polymer chemistry and materials science due to its ability to undergo polymerization, forming polymers with desirable properties.

The chemical behavior of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate primarily involves polymerization reactions. Under appropriate conditions, such as the presence of heat or catalysts, the acrylate group can undergo radical polymerization, leading to the formation of polyacrylates. Additionally, it can participate in nucleophilic substitution reactions due to the electrophilic nature of the acrylate carbon, allowing for further functionalization of the compound.

Synthesis of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate can be achieved through several methods:

- Esterification: Reacting 5-ethyl-1,3-dioxane-5-carboxylic acid with methanol in the presence of an acid catalyst to yield the corresponding methyl ester.

- Acrylation: The methyl ester can then be reacted with acrylic acid under acidic or basic conditions to form (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate.

- Direct Synthesis: A more complex synthetic route could involve starting from dioxane derivatives and introducing ethyl and acrylate functionalities through multi-step reactions involving various reagents.

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate has potential applications in various fields:

- Polymer Chemistry: As a monomer in the synthesis of polymers and copolymers that can be used in coatings, adhesives, and sealants.

- Materials Science: Its unique structure may impart specific properties to materials such as flexibility, durability, and resistance to environmental factors.

- Pharmaceuticals: While direct applications in pharmaceuticals are not yet established, derivatives may serve as intermediates in drug synthesis.

Several compounds share structural similarities with (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate. A comparison highlights its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethylene Glycol Dimethacrylate | Contains two methacrylate groups | Used primarily as a crosslinker in polymers |

| 2-Hydroxyethyl Methacrylate | Hydroxy group enhances hydrophilicity | Commonly used in hydrogels |

| Methyl Methacrylate | Simple methacrylate structure | Widely used in dental applications |

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is unique due to its dioxane ring which may confer distinct solubility and reactivity characteristics compared to other acrylates.

Esterification Pathways for Acrylate Derivative Formation

The synthesis of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate represents a specialized application of esterification chemistry involving the coupling of acrylic acid derivatives with cyclic ether-containing alcohols . The compound, bearing the molecular formula C₁₀H₁₆O₄ and molecular weight of 200.23, is typically produced through direct esterification pathways that leverage the reactivity of the acrylic acid functionality [2] [3].

The fundamental esterification reaction proceeds through the classical mechanism involving nucleophilic attack of the dioxane-containing alcohol on the carbonyl carbon of acrylic acid . The reaction typically requires acidic catalysis to activate the carbonyl group and facilitate the elimination of water as a byproduct [4]. Temperature control is critical during this process, as acrylic acid and its derivatives are prone to polymerization under elevated thermal conditions [4].

Research has demonstrated that esterification reactions involving acrylic acid can be effectively conducted using sulfuric acid or sulfonic acid catalysts at concentrations ranging from 0.01% to 20% by weight [4]. The optimal reaction temperature for acrylic acid esterification typically ranges between 70°C and 180°C, depending on the specific alcohol substrate and desired reaction kinetics [4]. For (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate synthesis, maintaining temperatures between 60°C and 80°C has been shown to optimize both yield and purity while minimizing unwanted polymerization side reactions .

Catalytic Strategies for Cyclic Ether-Acrylate Coupling

The coupling of cyclic ether alcohols with acrylate derivatives requires specialized catalytic approaches that account for the unique steric and electronic properties of the dioxane ring system [5]. Heterogeneous catalysis has emerged as a preferred methodology for these transformations due to enhanced selectivity and simplified product isolation [6].

Sulfonic acid-functionalized solid catalysts have demonstrated exceptional efficiency in catalyzing esterification reactions involving sterically hindered alcohols [7] [6]. The TiFe₂O₄@SiO₂–SO₃H catalyst system, for example, achieves conversion rates of up to 98% in esterification reactions involving complex alcohol substrates [6]. This catalyst system operates through a mechanism wherein the sulfonic acid groups provide protons to activate the carbonyl functionality, while the heterogeneous nature facilitates easy separation and catalyst recovery [6].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|

| Sulfuric Acid (20% w/w) | 140 | 8-12 | 95.2 | [4] |

| p-Toluenesulfonic Acid | 70-75 | 3-8 | 91 | [5] |

| TiFe₂O₄@SiO₂–SO₃H | 77 | 3 | 98 | [6] |

| Dowex H⁺/NaI | 25 | 2-4 | 83 | [7] |

The mechanism of heterogeneous acid-catalyzed esterification involves initial protonation of the acrylic acid carbonyl group, followed by nucleophilic attack from the dioxane alcohol [6]. The resulting tetrahedral intermediate undergoes water elimination to yield the desired acrylate ester [6]. The presence of the dioxane ring system introduces unique electronic effects that can influence reaction kinetics and selectivity [8].

Homogeneous catalysis using strong Brønsted acids such as sulfuric acid and p-toluenesulfonic acid remains widely employed for laboratory-scale synthesis [5]. These systems typically require catalyst concentrations of 2-5% by weight and operate at temperatures between 70°C and 90°C [5]. The homogeneous approach offers advantages in terms of reaction rate and conversion efficiency, though it necessitates additional purification steps to remove the acid catalyst [5].

Purification Techniques and Yield Optimization

The purification of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate requires careful consideration of the compound's inherent reactivity and the presence of polymerization inhibitors [9]. The standard industrial purification approach involves fractional distillation under reduced pressure to minimize thermal exposure and prevent unwanted polymerization [2].

The compound exhibits a boiling point of 78°C at 0.3 mmHg, making vacuum distillation the preferred purification method [2] [10]. During distillation, maintaining headspace oxygen levels is critical to preserve the effectiveness of monomethyl ether hydroquinone stabilizer systems [11]. The distillation process typically achieves purities exceeding 98% as determined by gas chromatography [2] [3].

| Purification Method | Operating Conditions | Purity Achieved (%) | Yield Recovery (%) | Reference |

|---|---|---|---|---|

| Vacuum Distillation | 78°C/0.3 mmHg | >98.0 | 92-95 | [2] |

| Column Chromatography | Silica gel, hexane/ethyl acetate | 99.8 | 85-90 | [9] |

| Liquid-Liquid Extraction | NaCl saturation | 95-97 | 88-92 | [12] |

Column chromatography using silica gel stationary phases has proven effective for analytical-scale purification and the removal of polymerization inhibitors when required [9]. This method is particularly valuable for research applications where inhibitor-free material is needed for polymerization studies [9]. The technique achieves purities of 99.8% but is limited by lower throughput and higher solvent consumption compared to distillation methods [9].

Yield optimization strategies focus on controlling reaction stoichiometry, temperature profiles, and catalyst loading [13]. Research has demonstrated that slight excess of acrylic acid (5-10 mol%) can drive the equilibrium toward product formation while minimizing the formation of oligomeric byproducts [4]. Temperature ramping protocols, where the reaction temperature is gradually increased from 60°C to 80°C over the course of the reaction, have shown improvements in overall yield and product quality [13].

Stabilization Approaches for Reactive Monomers

The stabilization of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate against spontaneous polymerization is critical for safe handling, storage, and transportation [14]. The compound's acrylate functionality makes it susceptible to free radical polymerization, which can occur even at ambient temperatures in the presence of trace impurities or thermal initiation [15].

Commercial formulations of the compound typically contain 10-20 parts per million of monomethyl ether hydroquinone as a stabilizer [2] [3]. This stabilization system requires the presence of dissolved oxygen to function effectively, as the inhibition mechanism relies on the formation of peroxy radicals that are subsequently trapped by the phenolic inhibitor [14] [16].

Monomethyl Ether Hydroquinone Inhibition Mechanisms

Monomethyl ether hydroquinone functions as a polymerization inhibitor through a complex mechanism involving oxygen-mediated radical trapping [14] [16]. The inhibitor does not directly react with primary carbon radicals formed during monomer initiation but instead targets peroxy radicals formed through the reaction of carbon radicals with dissolved oxygen [16].

The inhibition mechanism proceeds through three distinct steps [16]. First, oxygen dissolved in the monomer reacts with primary carbon radicals to form peroxy radicals [16]. Second, monomer addition to peroxy radicals occurs at a significantly slower rate compared to carbon radical propagation, effectively retarding the polymerization process [16]. Third, peroxy radicals terminate through reaction with monomethyl ether hydroquinone, forming stable phenoxy radicals that can further terminate additional peroxy radicals [16].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Inhibitor Concentration | 10-20 ppm | Commercial formulations | [2] |

| Oxygen Consumption Ratio | 6:1 (O₂:MEHQ) | At 60-80°C | [17] |

| Effective Temperature Range | <60°C | Minimal inhibitor consumption | [17] |

| Degradation Temperature | >80°C | Accelerated consumption | [17] |

The effectiveness of monomethyl ether hydroquinone is temperature-dependent, with minimal consumption observed at temperatures below 60°C [17]. Above 80°C, degradation accelerates significantly, necessitating higher inhibitor concentrations or alternative stabilization strategies [17]. The molar consumption ratio of oxygen to monomethyl ether hydroquinone is approximately 6:1 under typical storage conditions [17].

Research has demonstrated that the inhibition efficiency of monomethyl ether hydroquinone is highly dependent on oxygen availability [15] [17]. In oxygen-depleted environments, the inhibitor effectiveness is severely compromised, leading to potential runaway polymerization reactions [15]. This oxygen dependence explains why acrylate monomers must never be stored under inert atmospheres [11] [18].

The kinetics of inhibitor consumption follow first-order kinetics with respect to both temperature and inhibitor concentration [14]. Mathematical models have been developed to predict inhibitor lifetime under various storage conditions, enabling optimization of formulation stability and shelf life [14]. These models account for factors such as dissolved oxygen levels, temperature fluctuations, and the presence of trace metal catalysts that can accelerate inhibitor consumption [14].

Spectroscopic Profiling

Infrared Spectral Fingerprint Analysis

The infrared spectroscopic characterization of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate reveals distinct absorption patterns that correspond to its unique molecular structure containing both acrylate and dioxane functionalities [1] [2]. The compound exhibits characteristic vibrational frequencies that enable definitive structural identification through infrared spectroscopy.

Carbonyl Region Analysis

The most prominent absorption in the infrared spectrum occurs in the carbonyl stretching region at approximately 1720-1730 cm⁻¹, characteristic of the ester carbonyl group [1] [2] [3]. This frequency is consistent with saturated aliphatic ester compounds, where the C=O stretch typically appears within this range due to the electron-withdrawing nature of the ester oxygen atom [3]. The position of this absorption provides clear evidence for the acrylate ester functionality within the molecular structure.

Vinyl Group Characterization

The vinyl portion of the acrylate group exhibits characteristic absorptions that distinguish it from saturated ester compounds. The C=C stretching vibration appears at approximately 1634-1640 cm⁻¹, indicative of the alkene functionality conjugated with the carbonyl group [1] [4]. Additionally, vinyl C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, distinguishing them from the saturated C-H stretches found at lower frequencies [5].

The vinyl group also displays characteristic deformation modes that provide structural information about the geometric configuration. Trans and cis conformational isomers can be differentiated through their out-of-plane bending vibrations, with trans configurations typically showing absorptions around 970-980 cm⁻¹ and cis configurations appearing at 940-950 cm⁻¹ [4].

Dioxane Ring Vibrations

The 1,3-dioxane ring system contributes specific vibrational patterns to the infrared spectrum. The C-O stretching vibrations associated with the dioxane ring typically appear in the 1000-1150 cm⁻¹ region [6] [7]. These absorptions are distinct from the ester C-O stretching vibrations, which occur at higher frequencies (1150-1300 cm⁻¹) due to the different electronic environment [3] [8].

Alkyl Chain Contributions

The ethyl substituent on the dioxane ring contributes characteristic C-H stretching vibrations in the 2850-2950 cm⁻¹ region [4]. Methylene deformation vibrations appear around 1450-1470 cm⁻¹, providing additional confirmation of the aliphatic chain structure [4].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O stretch (ester) | 1720-1730 | Strong, sharp absorption characteristic of acrylate esters |

| C=C stretch (vinyl) | 1634-1640 | Medium intensity, conjugated alkene |

| C-H stretch (alkyl) | 2850-2950 | Multiple bands from methyl and methylene groups |

| C-H stretch (vinyl) | 3000-3100 | Characteristic of =C-H bonds |

| C-O stretch (ester) | 1150-1300 | Ester linkage vibrations |

| C-O stretch (dioxane) | 1000-1150 | Ring ether C-O bonds |

| C=C-H bend (trans) | 970-980 | Out-of-plane deformation |

| C=C-H bend (cis) | 940-950 | Out-of-plane deformation |

Nuclear Magnetic Resonance Structural Elucidation

Nuclear magnetic resonance spectroscopy provides detailed structural information about (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate through both proton and carbon-13 nuclear magnetic resonance techniques [9] [5]. The complex molecular structure, containing multiple distinct chemical environments, produces characteristic resonance patterns that enable complete structural assignment.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate exhibits distinct resonance regions corresponding to different proton environments within the molecule. The vinyl protons of the acrylate group appear as the most downfield signals, typically observed between 5.7-6.4 ppm [5]. These signals display characteristic coupling patterns, with the terminal vinyl protons (=CH₂) appearing as a doublet of doublets due to geminal and vicinal coupling with the β-vinyl proton.

The β-vinyl proton adjacent to the carbonyl group resonates at approximately 6.0-6.4 ppm and appears as a complex multiplet due to coupling with both terminal vinyl protons [5]. The coupling constants provide information about the stereochemistry, with trans coupling typically showing larger coupling constants (approximately 18 Hz) compared to cis coupling (approximately 12 Hz) [5].

Ester and Dioxane Proton Environments

The ester methylene protons (O-CH₂) attached to the dioxane ring appear as a characteristic multiplet in the 4.1-4.3 ppm region [5]. These protons are deshielded due to their proximity to the electron-withdrawing ester oxygen atom. The dioxane ring protons contribute multiple overlapping signals in the 3.6-4.0 ppm range, reflecting the different chemical environments created by the ring conformation and substitution pattern.

Alkyl Substituent Characterization

The ethyl group attached to the dioxane ring produces characteristic signals that confirm the substitution pattern. The methyl protons appear as a triplet around 1.0-1.3 ppm due to coupling with the adjacent methylene group [5]. The ethyl methylene protons resonate around 2.4-2.6 ppm, appearing as a quartet due to coupling with the methyl group.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon skeleton of the molecule. The carbonyl carbon appears as the most downfield signal at approximately 165-170 ppm, characteristic of ester carbonyl carbons [5]. The vinyl carbons resonate in the 128-132 ppm region, with the terminal carbon (=CH₂) typically appearing slightly upfield from the β-carbon (=CH-) [5].

The ester oxygen-bearing carbon (OCH₂) appears around 60-65 ppm, while the dioxane ring carbons contribute signals in the 65-80 ppm range depending on their specific environment within the ring structure [5]. The ethyl carbons appear at their expected chemical shifts, with the methyl carbon around 10-15 ppm and the methylene carbon around 25-30 ppm.

| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity |

|---|---|---|---|

| Vinyl CH₂ (=CH₂) | 5.7-6.4 | 128-132 | dd |

| Vinyl CH (=CH-) | 6.0-6.4 | 128-132 | dd |

| Ester CH₂ (O-CH₂) | 4.1-4.3 | 60-65 | m |

| Dioxane CH₂ (ring) | 3.6-4.0 | 65-80 | m |

| Ethyl CH₃ | 1.0-1.3 | 10-15 | t |

| Ethyl CH₂ | 2.4-2.6 | 25-30 | q |

| Carbonyl C (C=O) | - | 165-170 | s |

Thermochemical Properties

Phase Transition Behavior

The phase transition behavior of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is characterized by specific thermal properties that reflect its molecular structure and intermolecular interactions [10] [11] [12]. The compound exists as a liquid at room temperature, with well-defined transition temperatures that govern its physical state under various conditions.

Melting Point Characteristics

The compound does not exhibit a distinct melting point under standard atmospheric conditions, remaining in the liquid state at room temperature [10] [11]. This behavior is consistent with many acrylate monomers that possess sufficient molecular flexibility and relatively weak intermolecular forces to prevent crystallization under normal conditions. The absence of strong hydrogen bonding and the presence of the flexible dioxane ring contribute to this liquid state behavior.

Boiling Point and Vapor Pressure Relationship

The boiling point of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate occurs at 78°C under reduced pressure conditions (0.3 mmHg) [10] [11]. This reduced pressure boiling point indicates that the compound would have a significantly higher boiling point under atmospheric pressure, likely exceeding 200°C based on vapor pressure extrapolation principles [13].

The vapor pressure at 20°C is measured at 0.6 Pa [11] [14], indicating relatively low volatility at room temperature. This low vapor pressure is consistent with the molecular weight (200.23 g/mol) and the presence of multiple polar functional groups that contribute to intermolecular attractions [10].

Thermal Stability Considerations

The compound exhibits limited thermal stability due to the presence of the reactive acrylate double bond [11] [14]. The compound is typically stabilized with methoxyphenol (MEHQ) to prevent unwanted polymerization during storage and handling [15] [16]. Without proper stabilization, the compound can undergo thermal polymerization at elevated temperatures, particularly above 100°C.

Flash Point and Combustion Properties

The flash point of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is 147°C [10] [11], indicating moderate fire hazard potential. This relatively high flash point compared to simpler acrylates reflects the higher molecular weight and reduced volatility of the compound. The compound is classified as non-flammable under normal handling conditions [17].

| Thermal Property | Value | Conditions |

|---|---|---|

| Melting Point | Not observed | Atmospheric pressure |

| Boiling Point | 78°C | 0.3 mmHg |

| Vapor Pressure | 0.6 Pa | 20°C |

| Flash Point | 147°C | Atmospheric pressure |

| Thermal Stability | Limited | Requires inhibitor |

Density and Refractive Index Correlations

The density and refractive index of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate provide important insights into its molecular packing and optical properties [10] [11] [18]. These physical properties are directly related to the molecular structure and can be used to assess purity and identify the compound.

Density Measurements and Molecular Packing

The density of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is reported as 1.033 ± 0.06 g/cm³ (predicted) with experimental values ranging from 1.033 to 1.1 g/cm³ [10] [19] [17]. This density value is intermediate between that of simple acrylates and more complex cyclic compounds, reflecting the contribution of both the acrylate functionality and the dioxane ring system.

The density correlates with the molecular weight and structure, where the presence of the dioxane ring increases the overall density compared to linear acrylate esters. The oxygen atoms in both the ester and dioxane functionalities contribute to the higher density through increased molecular packing efficiency and polar interactions [11].

Refractive Index and Optical Properties

The refractive index of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate ranges from 1.4620 to 1.4660, with a commonly reported value of 1.46 [10] [11] [20] [18]. This refractive index value is characteristic of organic compounds containing multiple polar functional groups and is consistent with other acrylate esters of similar molecular complexity.

The refractive index provides information about the electronic polarizability of the molecule and the degree of conjugation present in the system. The value of 1.46 indicates moderate polarizability, which is expected for a compound containing both C=C and C=O double bonds along with ether functionalities [21].

Temperature Dependence and Correlations

Both density and refractive index exhibit temperature dependence, with density decreasing and refractive index generally decreasing with increasing temperature. The thermal expansion coefficient can be estimated from the density-temperature relationship, while the thermo-optic coefficient describes the temperature dependence of the refractive index [22].

The correlation between density and refractive index follows the Lorentz-Lorenz relationship, which relates these properties through the molecular polarizability and molar volume. For (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate, this relationship is consistent with the expected molecular polarizability based on the functional groups present [22].

Solvent and Purity Effects

The density and refractive index are sensitive to the presence of impurities and can be used as quality control parameters. The reported range in density values (1.033-1.1 g/cm³) may reflect variations in purity, measurement conditions, or the presence of different stabilizers [10] [17]. High-purity samples consistently show values near the lower end of this range.

The refractive index is particularly sensitive to the presence of aromatic impurities or polymerization products, which would typically increase the measured value above the expected range. Quality control specifications typically require refractive index values within ±0.002 units of the target value [18].

| Physical Property | Value | Temperature | Reference Method |

|---|---|---|---|

| Density | 1.033 ± 0.06 g/cm³ | 20°C | Predicted/Experimental |

| Density (range) | 1.033-1.1 g/cm³ | Room temperature | Multiple sources |

| Refractive Index | 1.4620-1.4660 | 25°C | Abbe refractometer |

| Refractive Index (typical) | 1.46 | 25°C | Standard measurement |

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 181 of 834 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 653 of 834 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (98.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (96.17%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Printing and related support activities

2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.